4-methyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its chromen-2-one core structure, which is substituted with methyl and methoxy groups, enhancing its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE typically involves the reaction of 4-methylumbelliferone with appropriate allylating agents. One common method is the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, each exhibiting unique chemical and biological properties.
Scientific Research Applications
4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory action is mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A precursor in the synthesis of 4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE.
Coumarin: The parent compound with a simpler structure but similar biological activities.
7-Hydroxy-4-methylcoumarin: Another derivative with notable antimicrobial properties.
Uniqueness
4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE is unique due to its dual methoxy substitution, which enhances its chemical reactivity and broadens its range of biological activities compared to simpler coumarins.
Properties
Molecular Formula |
C18H20O4 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-methyl-7,8-bis(2-methylprop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C18H20O4/c1-11(2)9-20-15-7-6-14-13(5)8-16(19)22-17(14)18(15)21-10-12(3)4/h6-8H,1,3,9-10H2,2,4-5H3 |
InChI Key |
QAFISSZRHCHGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OCC(=C)C)OCC(=C)C |
Origin of Product |
United States |
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